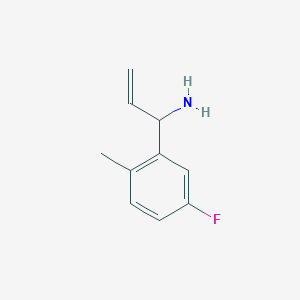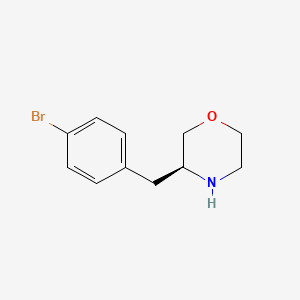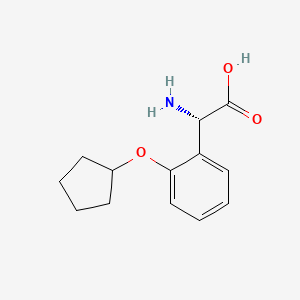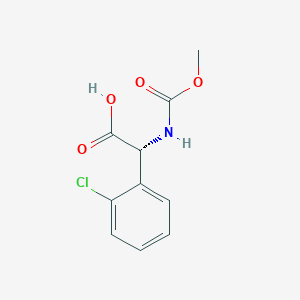
(R)-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chlorophenyl group, a methoxycarbonyl group, and an amino acid moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and glycine derivatives.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with glycine derivatives under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Esterification: The amine is subsequently esterified with methoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of ®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The presence of the chlorophenyl group allows for interactions with hydrophobic pockets in proteins, while the methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Bromophenyl)-2-((methoxycarbonyl)amino)acetic acid: Similar structure with a bromine atom instead of chlorine.
®-2-(2-Fluorophenyl)-2-((methoxycarbonyl)amino)acetic acid: Contains a fluorine atom in place of chlorine.
®-2-(2-Methylphenyl)-2-((methoxycarbonyl)amino)acetic acid: Features a methyl group instead of chlorine.
Uniqueness
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C10H10ClNO4 |
|---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-(methoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C10H10ClNO4/c1-16-10(15)12-8(9(13)14)6-4-2-3-5-7(6)11/h2-5,8H,1H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI Key |
GTUZXWNEKXNDOE-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)N[C@H](C1=CC=CC=C1Cl)C(=O)O |
Canonical SMILES |
COC(=O)NC(C1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


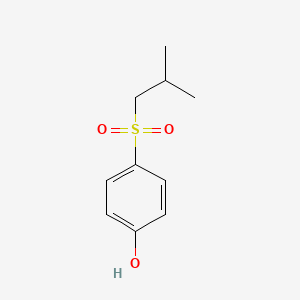
![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13044531.png)
![Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13044538.png)
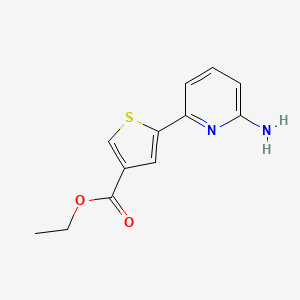


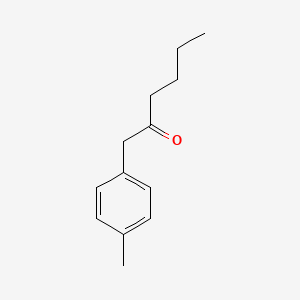
![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)


![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)
